N-(3,4-dimethoxybenzyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Chemical Taxonomy and IUPAC Nomenclature
The compound’s systematic IUPAC name, N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide , reflects its structural hierarchy:
- Core structure : A 1-oxo-1,2-dihydroisoquinoline system (a bicyclic framework fusing benzene and pyridine rings with a ketone group at position 1).
- Substituents :
Molecular Formula : $$ \text{C}{26}\text{H}{24}\text{N}{2}\text{O}{5} $$
Molecular Weight : 444.5 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-[(3,4-Dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC |
| InChI Key | MVRHOUSGTDZFSL-UHFFFAOYSA-N |
| XLogP3-AA | 3.2 (predicted) |
The methoxy groups at positions 3 and 4 on the benzyl moiety enhance lipophilicity ($$\log P = 3.2$$), favoring membrane permeability, while the carboxamide group facilitates hydrogen bonding with biological targets.
Historical Context in Isoquinoline Derivative Research
Isoquinoline derivatives have been studied since the 19th century, with early work focusing on alkaloids like papaverine and morphine. The structural simplification of these natural products led to synthetic analogs, including 1,2-dihydroisoquinolines, which emerged as key intermediates in the 20th century.
Key milestones :
- 1900s : Isolation of simple isoquinolines from coal tar and plant sources.
- 1950s : Development of Bischler-Napieralski cyclization for synthesizing 1,2-dihydroisoquinolines.
- 2000s : Rational design of carboxamide-substituted derivatives for kinase inhibition.
This compound belongs to the third-generation isoquinoline derivatives, optimized for improved bioavailability and target selectivity. Its synthesis, first reported in 2012, utilized palladium-catalyzed cross-coupling to attach the 4-methoxyphenyl group.
Significance in Modern Organic and Medicinal Chemistry
The compound’s hybrid structure merges features of both natural alkaloids and synthetic pharmacophores:
Organic Chemistry Applications :
- Scaffold for heterocyclic synthesis : The 1,2-dihydroisoquinoline core participates in [4+2] cycloadditions and nucleophilic substitutions, enabling access to polycyclic systems.
- Chiral resolution : The planar aromatic system facilitates enantiomeric separation via HPLC with amylose-based columns.
Medicinal Chemistry Relevance :
- Kinase inhibition : Analogous compounds exhibit IC$$_{50}$$ values < 100 nM against Abelson tyrosine kinase (ABL1) due to methoxy group interactions with hydrophobic kinase pockets.
- Neuroprotective potential : Carboxamide derivatives show affinity for σ-1 receptors (K$$_i$$ = 12 nM), implicated in neurodegenerative diseases.
| Biological Target | Observed Activity (Analog) | Mechanism |
|---|---|---|
| ABL1 kinase | IC$$_{50}$$ = 45 nM | ATP-competitive inhibition |
| σ-1 receptor | K$$_i$$ = 12 nM | Allosteric modulation |
| 5-HT$$_{2A}$$ receptor | EC$$_{50}$$ = 210 nM | Partial agonism |
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O5/c1-31-19-11-9-18(10-12-19)28-16-22(20-6-4-5-7-21(20)26(28)30)25(29)27-15-17-8-13-23(32-2)24(14-17)33-3/h4-14,16H,15H2,1-3H3,(H,27,29) |
InChI Key |
MVRHOUSGTDZFSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Dihydroisoquinoline Formation
The dihydroisoquinoline scaffold is central to the target compound. Two primary methods dominate its synthesis:
Bischler-Napieralski Cyclization
This classical method involves cyclizing β-phenylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. For example, 3,4-dihydroisoquinoline derivatives are synthesized from homophthalic anhydrides and formaldimine equivalents via the Castagnoli-Cushman reaction . A modified protocol using 1,3,5-triazinanes as formaldimine surrogates yields 3,4-dihydroisoquinol-1-one-4-carboxylic acids, which serve as precursors for subsequent amidation.
Copper-Catalyzed Domino Reactions
A novel ammonia-Ugi-4CR/Cu-catalyzed domino reaction enables efficient access to isoquinolone-4-carboxylic acids. This one-pot method combines aldehydes, amines, carboxylic acids, and isocyanides, followed by copper-mediated cyclization, achieving yields of 60–85%.
Carboxamide Functionalization
The carboxamide moiety is introduced via amide coupling or Buchwald-Hartwig amination :
Amidation of Carboxylic Acids
Isoquinoline-4-carboxylic acids (e.g., VC16322362) are activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 3,4-dimethoxybenzylamine. This method achieves yields of 70–90% under mild conditions.
Direct Amination via Buchwald-Hartwig Coupling
For halogenated intermediates, palladium-catalyzed coupling with 3,4-dimethoxybenzylamine avoids side reactions and improves regioselectivity. For example, a patent by reports using N-methylpyrrolidone (NMP) as a solvent and heating to 120°C for 4 hours, achieving an 83.4% yield.
Stepwise Synthesis Protocols
Step 1: Formation of Intermediate II
Step 2: Carboxamide Formation
Step 1: Ugi Four-Component Reaction
-
Reactants : 2-Iodobenzaldehyde, 4-methoxyphenylacetic acid, tert-butyl isocyanide, 3,4-dimethoxybenzylamine.
-
Conditions : Methanol, 25°C, 24 hours.
-
Product : Ugi adduct (yield: 65–70%).
Step 2: Copper-Catalyzed Cyclization
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)₂/Xantphos improves Buchwald-Hartwig coupling efficiency (TON > 50).
-
Copper Catalysts : CuI/1,10-phenanthroline minimizes byproducts in domino reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Applications and Derivatives
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
-
Methoxy groups (electron-donating substituents on aromatic rings)
-
Carboxamide group (-CONH-)
-
Dihydroisoquinoline core (partially saturated bicyclic system)
Table 1: Key Functional Groups and Reactivity
| Functional Group | Reactivity Profile | Example Reactions |
|---|---|---|
| Methoxy substituents | Demethylation under acidic/basic conditions | Hydrolysis to phenolic -OH groups |
| Carboxamide | Nucleophilic acyl substitution | Reduction to amine derivatives |
| Dihydroisoquinoline core | Oxidation to fully aromatic isoquinoline | Cyclization or ring expansion |
Oxidation Reactions
The dihydroisoquinoline moiety undergoes oxidation to form a fully aromatic system.
Example:
Treatment with KMnO₄ in acidic conditions converts the dihydroisoquinoline core into isoquinoline-4-carboxamide derivatives, as observed in analogous compounds.
Mechanistic Pathway:
Yields depend on solvent polarity and temperature, with optimal results reported at 60–80°C in aqueous acetone.
Reduction Reactions
The carboxamide group can be reduced to a primary amine using strong reducing agents.
Example:
Reaction with LiAlH₄ in anhydrous THF produces the corresponding amine derivative:
This reaction requires strict moisture-free conditions and achieves ~70% yield.
Nucleophilic Substitution
Methoxy groups participate in demethylation reactions under harsh acidic conditions.
Example:
Heating with HBr (48%) at 120°C removes methoxy substituents, yielding phenolic -OH groups:
This reaction is critical for modifying the compound’s solubility and bioactivity.
Copper-Catalyzed Domino Reactions
The compound serves as a precursor in Cu(I)-catalyzed cascade reactions to form polycyclic scaffolds. A study demonstrated that CuI in DMSO at 100°C induces:
-
Ullmann-type C–C coupling
-
Intramolecular cyclization
-
Dehydration
Key Intermediate :
\text{Intermediate 9} \rightarrow \text{Intermediate 10} \xrightarrow{\text{-H₂O}} \text{Tetracyclic product (58% yield)}
This method enables efficient synthesis of medicinally relevant topoisomerase inhibitors .
Condensation Reactions
The carboxamide group facilitates condensation with primary amines to form imine derivatives.
Example:
Reaction with aniline in ethanol under reflux produces:
Reaction progress is monitored via TLC, with purification by column chromatography.
Comparative Reactivity Analysis
Table 2: Reaction Optimization Data
Mechanistic Insights
The domino reaction mechanism involves three stages:
-
C–C Coupling : Cu(I) mediates Ullmann coupling to form intermediate 9 .
-
Cyclization : Intramolecular nucleophilic attack generates intermediate 10.
-
Dehydration : Loss of water yields the final tetracyclic product .
Proposed Pathway :
Stability Under Various Conditions
-
Thermal Stability : Decomposes above 200°C (DSC data).
-
pH Sensitivity : Stable in neutral pH but hydrolyzes in strongly acidic/basic conditions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that N-(3,4-dimethoxybenzyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacteria and fungi.
- Anticancer Activity : Potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Medicine
Ongoing research is exploring its therapeutic potential in treating various diseases:
- Cancer Therapy : Inhibition of PARP enzymes could enhance the efficacy of DNA-damaging agents used in oncology.
- Anti-inflammatory Effects : Isoquinoline derivatives are known for their anti-inflammatory properties, suggesting broader applications in pain management.
Case Study 1: PARP Inhibition
A study evaluated the inhibitory activity against PARP enzymes:
| Compound | % Inhibition at 1 µM | IC50 (nM) |
|---|---|---|
| Compound 3l | 85.2% | 156 |
| Other Compounds | <80% | Not Determined |
This indicates that compound 3l shows strong potential as a candidate for cancer therapeutics due to its significant inhibition of PARP activity.
Case Study 2: Anti-inflammatory Activity
Research demonstrated that modifications to the methoxy groups in similar isoquinoline derivatives led to enhanced anti-inflammatory effects in animal models. This suggests the potential for developing new anti-inflammatory drugs based on structural modifications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoquinoline and Tetrahydroisoquinoline Derivatives
Compound 8b : trans-2-Benzyl-3-(4-Methoxyphenyl)-1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid
- Core: Tetrahydroisoquinoline (saturated ring) vs. dihydroisoquinoline (partially unsaturated) in the target compound.
- Substituents: Position 2: Benzyl (non-methoxy) vs. 4-methoxyphenyl. Position 4: Carboxylic acid vs. carboxamide.
- Properties :
- Synthesis : Three-step reaction involving imine intermediates .
Compound 8c : trans-3-(4-Bromophenyl)-2-(4-Methoxyphenyl)-1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid
Heterocyclic Core Variations
Naphthyridine Carboxamides (e.g., Compound 67)
- Core: 1,5-Naphthyridine (two fused pyridine rings) vs. isoquinoline.
- Substituents :
- Synthesis: Purified via TLC (25% yield), indicating lower efficiency than methods for isoquinolines .
Benzothiazole Acetamides ()
Substituent Variations in Isoquinoline Derivatives
N-(3,4-Dimethoxybenzyl)-1-Oxo-2-(Propan-2-yl)-1,2-Dihydroisoquinoline-4-Carboxamide
- Substituent at position 2 : Isopropyl vs. 4-methoxyphenyl.
- Impact :
2-Cyclopropyl-N-(3,4-Dimethoxybenzyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxamide
Pharmacomodulation and Metabolic Considerations
- Methoxy Groups: Common in the target compound and analogs (e.g., Formoterol derivatives in ).
- Amide Linkers : The 3,4-dimethoxybenzyl group in the target compound may improve blood-brain barrier penetration compared to ethyl or adamantyl substituents .
Biological Activity
N-(3,4-dimethoxybenzyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound belonging to the isoquinoline derivative class. Its unique structure, characterized by a dihydroisoquinoline core with methoxy and carboxamide functional groups, suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of methoxy groups enhances its lipophilicity, which may influence its pharmacokinetic properties. The isoquinoline scaffold is notable for its ability to interact with multiple biological targets, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities such as:
- Poly(ADP-ribose) polymerase (PARP) Inhibition : This compound shows potential as an inhibitor of PARP enzymes, which are crucial in DNA repair mechanisms. In vitro studies have demonstrated significant inhibition of PARP activity, suggesting applications in cancer therapy by enhancing the efficacy of DNA-damaging agents .
- Anti-inflammatory and Analgesic Properties : Isoquinoline derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may also possess similar therapeutic effects.
1. PARP Inhibition Studies
In a study assessing the inhibitory activity against PARP1 and PARP2, various derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were tested. Notably:
| Compound | % Inhibition at 1 µM | IC50 (nM) |
|---|---|---|
| 3l | 85.2% | 156 |
| Other Compounds | <80% | Not Determined |
These results indicate that compound 3l displayed potent inhibition of PARP1, making it a strong candidate for further development in cancer therapeutics .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific substitutions on the isoquinoline core significantly affect biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Groups | Enhance lipophilicity and binding affinity |
| Carboxamide Group | Critical for PARP inhibition |
These findings underscore the importance of chemical modifications in optimizing the pharmacological profile of isoquinoline derivatives .
Case Studies
Several case studies have highlighted the therapeutic potential of similar isoquinoline derivatives:
- Case Study 1 : A derivative with a similar structure exhibited significant anti-cancer activity in preclinical models by effectively inhibiting tumor growth through PARP inhibition.
- Case Study 2 : Another study demonstrated that modifications to the methoxy groups led to enhanced anti-inflammatory effects in animal models, suggesting broader therapeutic applications beyond oncology.
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of N-(3,4-dimethoxybenzyl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-component reactions such as the Castagnoli-Cushman reaction, which involves the condensation of imines with anhydrides. Key steps include:
Formation of the isoquinoline core using substituted benzylamines and methoxyphenyl derivatives.
Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
Characterization of intermediates using thin-layer chromatography (TLC) to monitor reaction progress .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Determines absolute stereochemistry and crystal packing (e.g., single-crystal X-ray data with R factor < 0.065) .
- NMR spectroscopy :
- 1H NMR (CDCl₃, 400 MHz): Peaks at δ 3.8–4.2 ppm (methoxy groups), δ 6.8–7.5 ppm (aromatic protons).
- 13C NMR (CDCl₃, 100 MHz): Carbonyl signals at δ 165–170 ppm .
- Melting point analysis : Typical range 220–225°C (ethanol recrystallization) .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in airtight containers at 2–8°C, away from ignition sources.
- Emergency procedures: Flush eyes with water for 15 minutes; wash skin with soap and water .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve diastereoselectivity in the synthesis of related isoquinoline derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance stereochemical control.
- Temperature modulation : Lower temperatures (−20°C to 0°C) reduce side reactions.
- Catalytic additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) improve enantiomeric excess.
- Monitoring : Use ¹H NMR to track diastereomer ratios during reaction progression .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental NMR data for this compound?
- Methodological Answer :
- 2D NMR techniques : HSQC and HMBC to confirm proton-carbon correlations.
- Dynamic NMR (DNMR) : Identify rotational barriers in methoxy groups.
- Computational validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian 16).
- Reference analogs : Cross-check with structurally similar compounds (e.g., 4-Amino-2-(4-chlorophenyl)quinoline derivatives) .
Q. How to develop a validated HPLC method for assessing purity and stability under various storage conditions?
- Methodological Answer :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm (λ_max for isoquinoline backbone).
- Validation parameters :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.999 |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
| Recovery | 98–102% |
Data Contradiction Analysis
- Issue : Discrepancies in reported melting points (e.g., 223–225°C vs. 102–105°C in related analogs).
- Resolution :
Verify recrystallization solvent (ethanol vs. hexane).
Assess polymorphic forms via differential scanning calorimetry (DSC).
Cross-reference with X-ray data to confirm crystalline phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
